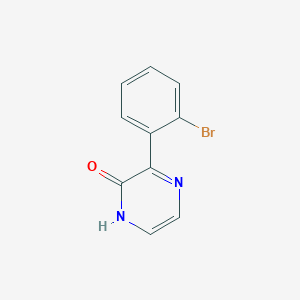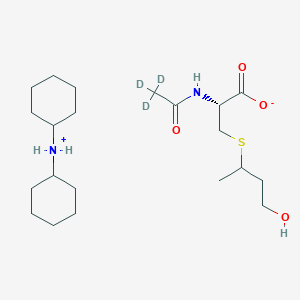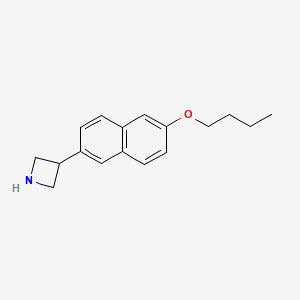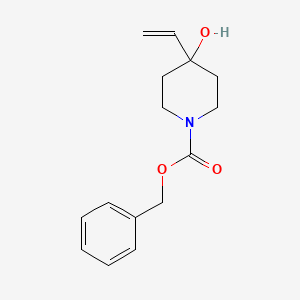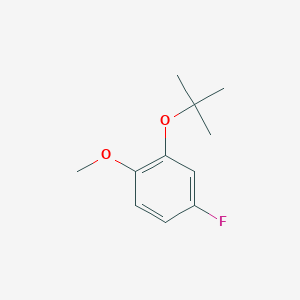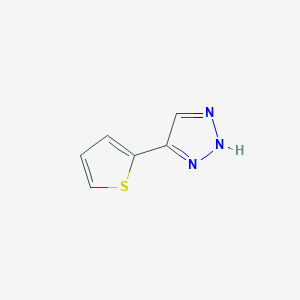
4-(2-Thienyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-2-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a thiophene ring fused to a 1,2,3-triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Huisgen cycloaddition for large-scale synthesis. This includes using cost-effective catalysts, solvents, and reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 5-(Thiophen-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene and triazole derivatives.
科学研究应用
5-(Thiophen-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
作用机制
相似化合物的比较
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid share the thiophene ring but differ in their functional groups and applications.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 4-phenyl-1,2,3-triazole share the triazole ring but differ in their substituents and properties.
Uniqueness: 5-(Thiophen-2-yl)-1H-1,2,3-triazole is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and structural properties.
属性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC 名称 |
4-thiophen-2-yl-2H-triazole |
InChI |
InChI=1S/C6H5N3S/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H,(H,7,8,9) |
InChI 键 |
QWZVHIYHAVSECN-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


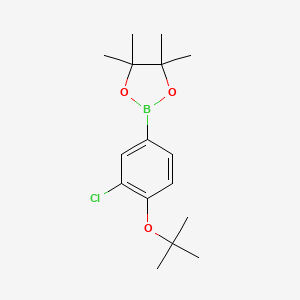
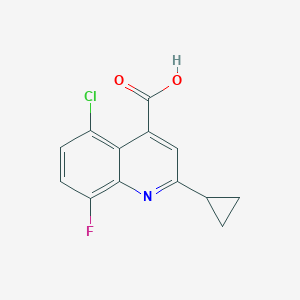
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)



